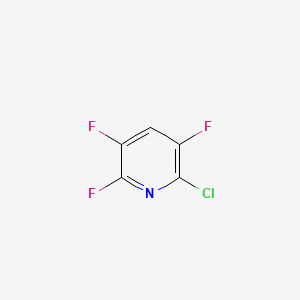
2-Chloro-3,5,6-trifluoropyridine
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing 2-Chloro-3,5,6-trifluoropyridine. One approach involves chlorinating 2,3,6-trichloropyridine to obtain an intermediate, which is then fluorinated in the vapor phase to yield the desired compound . Additionally, other synthetic routes may involve the substitution of chlorine atoms by fluorine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with chlorine and trifluoromethyl substituents. The chlorine atom is positioned at the 4-position, while the three fluorine atoms are distributed at the 3, 5, and 6 positions . You can visualize the structure here.
Chemical Reactions Analysis
The unique properties of this compound stem from the combination of the strong electron-withdrawing effect of fluorine and the aromatic ring of the pyridine moiety. These properties make it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. For example, it can serve as a precursor for various fluorinated compounds used in crop protection and drug development .
Scientific Research Applications
Synthesis of Polyhalogenated Compounds
2-Chloro-3,5,6-trifluoropyridine is employed in the synthesis of various polyhalogenated compounds. For instance, it has been used in the preparation of different fluorinated and chlorinated pyridine derivatives, which are significant in the development of new materials and chemicals (Chambers et al., 2001).
Role in Antimicrobial Activities
Research shows that this compound has potential antimicrobial applications. It has been studied for its interactions with DNA and its structural and spectroscopic properties, which are critical in understanding its biological activities (Evecen et al., 2017).
Application in Organic Synthesis
This compound is instrumental in organic synthesis, particularly in halogen shuffling in pyridines. It serves as a starting material for various synthetic transformations, contributing to the development of new synthetic methods in organic chemistry (Mongin et al., 1998).
Use in Herbicide Synthesis
This compound is a key intermediate in the synthesis of certain herbicides. Its role in the synthesis of trifloxysulfuron, a highly efficient herbicide, exemplifies its importance in agrochemical research (Zuo Hang-dong, 2010).
Involvement in Nucleophilic Substitution Studies
It's used to study the pathways of nucleophilic substitution, particularly how substituents like the trialkylsilyl group influence the regioselectivity in halopyridines. This research is vital for understanding chemical reactivity and designing targeted organic syntheses (Schlosser et al., 2005).
Exploration of Fluorination Effects
The compound is used in exploring the effects of fluorination on the geometry and properties of pyridine rings, which is crucial in the field of materials science and molecular design (Junhua Chen et al., 2020).
properties
IUPAC Name |
2-chloro-3,5,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRXUDYIUGKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505804 | |
| Record name | 2-Chloro-3,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344324-99-8 | |
| Record name | 2-Chloro-3,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



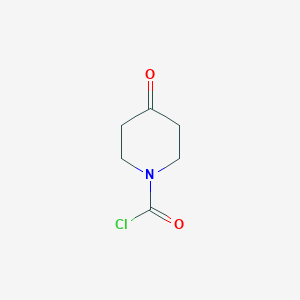
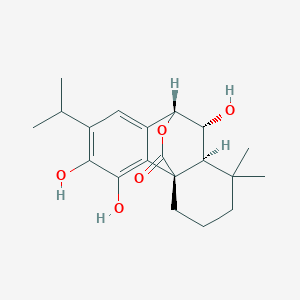

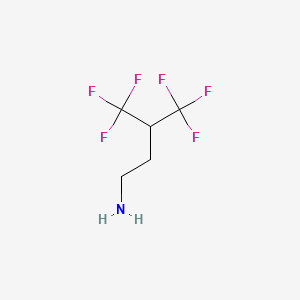



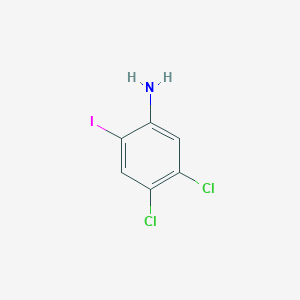
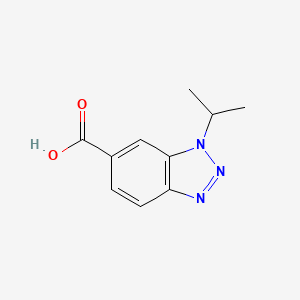

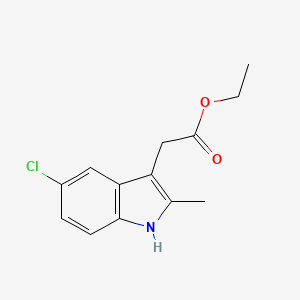

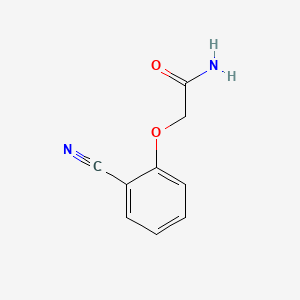
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)